

Application Notes and Protocols for Cleavage of Peptides from Rink Amide Resin

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the cleavage of peptides synthesized on Rink Amide resin. The Rink Amide linker is an acid-labile linker used in solid-phase peptide synthesis (SPPS) to generate C-terminally amidated peptides upon cleavage.[1][2] Proper cleavage and deprotection are critical steps to obtain the desired peptide in high purity and yield.

Introduction

Rink Amide resin is a popular solid support for Fmoc-based solid-phase peptide synthesis, enabling the production of peptide amides.[1] The linkage to the resin is sensitive to acid, and cleavage is typically achieved using trifluoroacetic acid (TFA).[2] During cleavage, side-chain protecting groups are simultaneously removed. The choice of cleavage cocktail, which includes TFA and various scavengers, is crucial to prevent side reactions and protect sensitive amino acid residues from reactive cationic species generated during the process.[3][4]

Key Considerations for Efficient Cleavage

Several factors influence the success of peptide cleavage from Rink Amide resin:

 Peptide Sequence: The amino acid composition of the peptide dictates the choice and concentration of scavengers. Residues like Cysteine (Cys), Methionine (Met), Tryptophan



(Trp), and Arginine (Arg) are particularly susceptible to modification by carbocations generated during cleavage and require specific scavengers for their protection.[3][5]

- Protecting Groups: The type of side-chain protecting groups used during synthesis will influence the required cleavage time and scavenger cocktail.
- Resin Washing: Thorough washing of the peptidyl-resin before cleavage is essential to remove residual reagents from the synthesis, such as DMF and piperidine, which can interfere with the cleavage reaction.[6]
- Cleavage Cocktail: A carefully selected cleavage cocktail containing TFA and appropriate scavengers is paramount for high-purity peptide isolation.

Quantitative Data Summary

The following tables summarize common cleavage cocktails and recommended scavengers for specific amino acid residues.

Table 1: Common Cleavage Cocktails for Rink Amide Resin



Reagent Cocktail	Composition (v/v/w)	Cleavage Time	Notes
Standard TFA/TIS/H ₂ O	95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O	1.5 - 3 hours	A general-purpose cocktail suitable for many peptide sequences.[3]
Reagent K	82.5% TFA, 5% Phenol, 5% H ₂ O, 5% Thioanisole, 2.5% 1,2- Ethanedithiol (EDT)	2 - 4 hours	Recommended for peptides containing multiple Arg, Cys, Met, and Trp residues.
TFA/DCM with Scavengers	10-50% TFA in Dichloromethane (DCM) with scavengers	15 - 60 minutes	Milder conditions that can sometimes reduce side reactions.
TFA/TIPS/DMB	92.5% TFA, 2.5% TIS, 5% 1,3- dimethoxybenzene (DMB)	3 hours	Specifically designed to prevent the formation of C-terminal N-alkylated peptide amides.[9]

Table 2: Recommended Scavengers for Sensitive Amino Acids



Amino Acid Residue	Protecting Group(s)	Potential Side Reaction	Recommended Scavenger(s)
Arginine (Arg)	Pbf, Pmc	Sulfonation of Trp	Triisopropylsilane (TIS), 1,2- Ethanedithiol (EDT)
Cysteine (Cys)	Trt, Acm, tBu	Alkylation, reattachment to resin	1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)
Methionine (Met)	-	S-alkylation	Thioanisole, Triisopropylsilane (TIS)
Tryptophan (Trp)	Вос	Alkylation, oxidation	Triisopropylsilane (TIS), 1,2- Ethanedithiol (EDT)
Tyrosine (Tyr)	tBu	Alkylation	Phenol, Triisopropylsilane (TIS)

Experimental Protocol: Cleavage of Peptides from Rink Amide Resin

This protocol outlines a general procedure for the cleavage and deprotection of a peptide synthesized on Rink Amide resin.

Materials:

- Peptidyl-Rink Amide Resin
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)



- Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Thioanisole)
- Cold diethyl ether
- Sintered glass funnel
- Reaction vessel
- Centrifuge and centrifuge tubes
- Nitrogen or Argon gas source

Procedure:

- · Resin Washing:
 - Transfer the peptidyl-resin to a sintered glass funnel.
 - Wash the resin thoroughly with DMF (3 x resin volume) to remove any residual synthesis reagents.[6]
 - Wash the resin with DCM (3 x resin volume) to remove the DMF.[6]
 - Dry the resin under a stream of nitrogen or in a vacuum desiccator.
- Preparation of the Cleavage Cocktail:
 - In a fume hood, prepare the desired cleavage cocktail by carefully mixing the appropriate volumes of TFA and scavengers. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]
 - Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment (PPE).
- Cleavage Reaction:
 - Transfer the dried resin to a reaction vessel.
 - Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).



- Gently swirl the mixture to ensure the resin is fully suspended.
- Allow the reaction to proceed at room temperature for 1.5 to 3 hours. The reaction time
 may need to be optimized depending on the peptide sequence and protecting groups.[9]
 For peptides containing Arg residues, the time may be extended.[10]

Peptide Precipitation:

- Filter the cleavage mixture through a sintered glass funnel to separate the resin.
- Collect the filtrate, which contains the cleaved peptide.
- Wash the resin with a small volume of fresh cleavage cocktail or TFA and combine the filtrates.
- In a separate container, place a 10-fold excess of cold diethyl ether relative to the volume of the collected filtrate.
- Slowly add the filtrate dropwise to the cold ether while gently swirling. A white precipitate
 of the crude peptide should form.
- If precipitation is slow or incomplete, the mixture can be stored at -20°C for at least 1 hour or overnight to maximize precipitation.[7]
- Peptide Isolation and Washing:
 - Isolate the precipitated peptide by centrifugation or filtration.
 - · Carefully decant the ether.
 - Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
 - After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification and Analysis:



- The crude peptide can be dissolved in an appropriate solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

Workflow Diagram



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Caption: Workflow for peptide cleavage from Rink Amide resin.

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